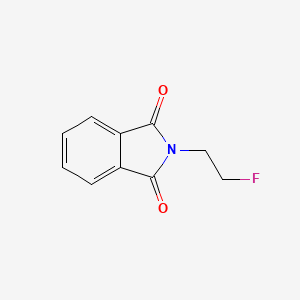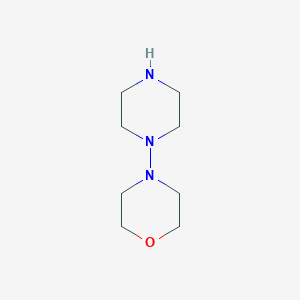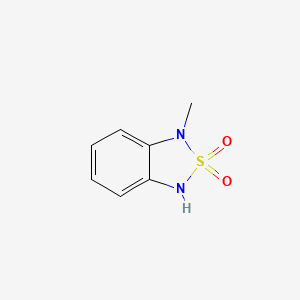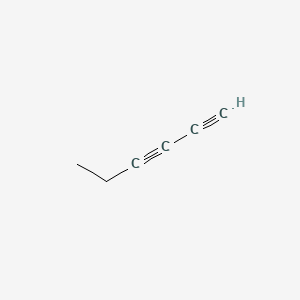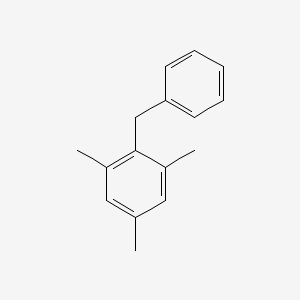
3-Phenylundecane
Descripción general
Descripción
3-Phenylundecane , also known as undecan-3-ylbenzene , is an organic compound with the molecular formula C₁₇H₂₈ . It falls under the category of aromatic hydrocarbons . The compound consists of an eleven-carbon alkane chain (undecane) attached to a phenyl group (benzene ring) at the third carbon position. Its chemical structure combines the characteristics of both aliphatic and aromatic compounds .
Synthesis Analysis
The synthesis of 3-Phenylundecane involves the alkylation of benzene with 1-ethylnonyl chloride . This reaction results in the substitution of a hydrogen atom in benzene with the undecane chain, forming the desired compound. The process typically occurs under mild conditions and requires appropriate catalysts and solvents .
Molecular Structure Analysis
The molecular structure of 3-Phenylundecane consists of a linear alkane chain (undecane) bonded to a benzene ring. The phenyl group imparts aromaticity to the compound, leading to its unique properties. The carbon-carbon bonds within the alkane chain are single bonds, while the benzene ring contains alternating single and double bonds, resulting in resonance stability .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis and Analysis : 3-Phenylundecane's derivatives have been synthesized and analyzed using various techniques like IR, NMR, and elemental analysis. For example, a study synthesized 3,9-Dimethyl-3,9-bis-(4-nitro-phenyl)-2,4,8,10-tetraoxa-spiroundecane with a Chiral Axis and characterized it using different analytical methods (Wei, 2011).
Volumetric Properties
- Density Measurements : Research has been conducted on the volumetric properties of 1-Phenylundecane (a closely related compound) at different temperatures and pressures. This included measurements using a vibrating tube densimeter, providing important data on its isobaric thermal expansivity and isothermal compressibility (Milhet, Baylaucq & Boned, 2005).
Medicinal Chemistry
- 3-Phenylcoumarins Research : While not directly about 3-Phenylundecane, research on 3-Phenylcoumarins, a family of molecules with a phenyl group, shows significant use in medicinal chemistry. This includes aspects of their natural origin, synthetic procedures, and pharmacological applications (Matos, Uriarte & Santana, 2021).
Biotechnology and Microbial Processes
- Metabolic Engineering : Escherichia coli has been engineered for the de novo production of 3-phenylpropanol, a related compound, demonstrating the biotechnological potential of phenyl-based compounds. This work involved a retrobiosynthesis approach and systems metabolic engineering strategies (Liu et al., 2021).
Spectroscopic Profiling
- Experimental and Computational Studies : Detailed experimental and computational studies have been conducted on 3-phenyl-5-isooxazolone, another phenyl-related compound, exploring its structural and physical properties. These studies included various spectral analyses and highlighted its potential as a photosensitizer in dye-sensitized solar cells (Priya et al., 2020).
Renewable Resource Utilization
- Biobased Production Method : A study on 1-phenyl pentadecane production from cardanol, a renewable resource, highlights the potential of phenyl-based compounds in sustainable chemical production. This research presents a green method for producing linear alkylbenzenes with applications in biofuels and high-value chemicals (Guo et al., 2022).
Propiedades
IUPAC Name |
undecan-3-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28/c1-3-5-6-7-8-10-13-16(4-2)17-14-11-9-12-15-17/h9,11-12,14-16H,3-8,10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHBFHMWJJMQTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CC)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20874982 | |
| Record name | BENZENE, (1-ETHYLNONYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20874982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylundecane | |
CAS RN |
4536-87-2 | |
| Record name | Benzene, (1-ethylnonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004536872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZENE, (1-ETHYLNONYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20874982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({[(4-Tert-butylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B3052713.png)



